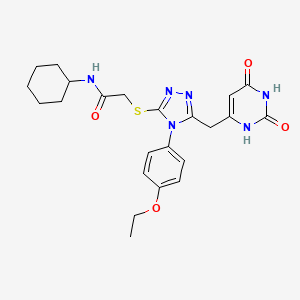

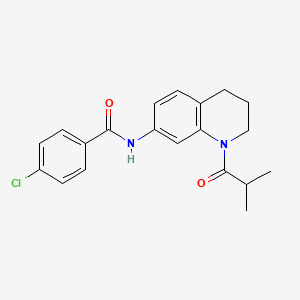

2-(2,4-Dichlorophenyl)-2-(6-hydroxy-3-pyridazinyl)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dichlorophenyl)-2-(6-hydroxy-3-pyridazinyl)acetonitrile (DCPA) is an organic compound that has been used in a variety of scientific research applications. DCPA has been studied for its potential use in the synthesis of compounds, its mechanism of action, and its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Molecular Docking

The synthesis of novel pyridine and fused pyridine derivatives, starting from a base compound similar to 2-(2,4-Dichlorophenyl)-2-(6-hydroxy-3-pyridazinyl)acetonitrile, has been explored for antimicrobial and antioxidant activities. These compounds were subjected to in silico molecular docking screenings towards GlcN-6-P synthase, showing moderate to good binding energies, indicating potential applications in inhibiting microbial growth and oxidative stress (Flefel et al., 2018).

Solvent-stabilized Molecular Capsules

Research on pyrrogallolarenes, which are structurally related to this compound, has shown the ability to form dimeric molecular capsules capable of encapsulating various cations. This unique behavior highlights its potential application in the development of new materials with encapsulation capabilities, relevant in pharmaceutical delivery systems and molecular recognition processes (Shivanyuk et al., 2003).

Electro-Fenton Degradation

The compound's derivative has been investigated in the electro-Fenton degradation process, particularly focusing on antimicrobials like triclosan and triclocarban. This research suggests potential environmental applications in degrading persistent organic pollutants through advanced oxidation processes (Sirés et al., 2007).

Carbonyl Reductase Inhibition

Oximino(2,6-dichlorophenyl)acetonitrile, a compound related to the one , has been identified as a powerful inhibitor of the Carbonyl Reductase enzyme. This enzyme is involved in developing resistance to anticancer treatments, indicating its potential application in enhancing chemotherapy effectiveness (Amankrah et al., 2021).

Antimicrobial and Antioxidant Agents

The focus on synthesizing new pyridine carbonitrile derivatives has shown promising results in antimicrobial and antioxidant activities. Such compounds, including this compound, exhibit significant potential in developing new treatments for infections and diseases caused by oxidative stress (H., Sayed et al., 2015).

properties

IUPAC Name |

2-(2,4-dichlorophenyl)-2-(6-oxo-1H-pyridazin-3-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2N3O/c13-7-1-2-8(10(14)5-7)9(6-15)11-3-4-12(18)17-16-11/h1-5,9H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGHMALBLBLGLAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(C#N)C2=NNC(=O)C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-butylphenyl)-2-[4-(4-fluorophenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2898210.png)

![4-acetyl-N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)benzenesulfonamide](/img/structure/B2898213.png)

![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2898217.png)

![1-methyl-1H-benzo[d]imidazol-5-yl 3-(4-methoxyphenyl)propanoate](/img/structure/B2898218.png)

![1-(naphthalen-1-ylmethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2898225.png)

![8-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2898230.png)